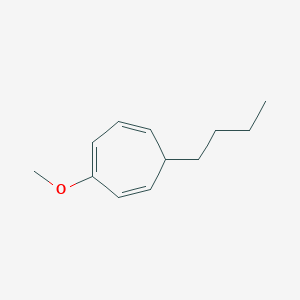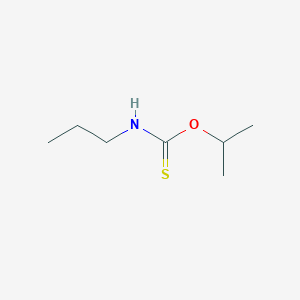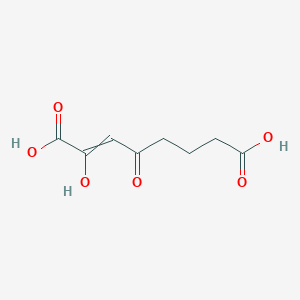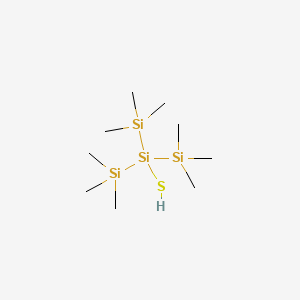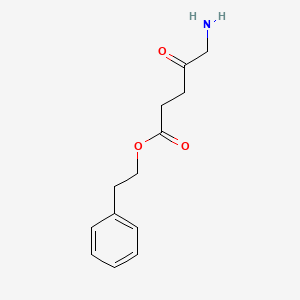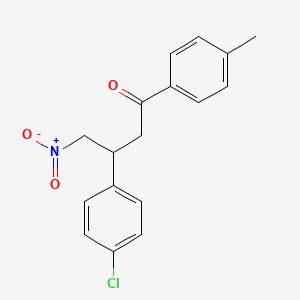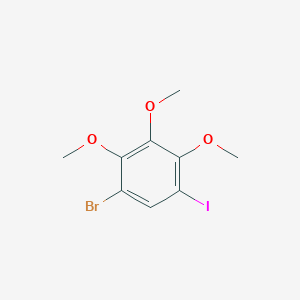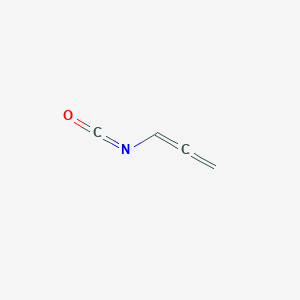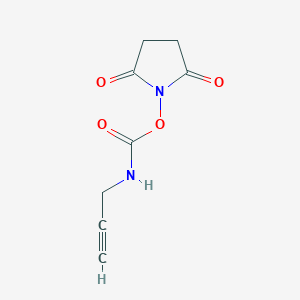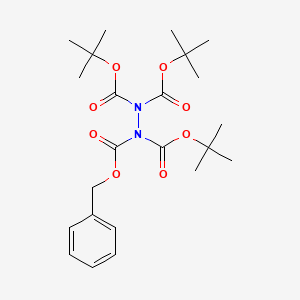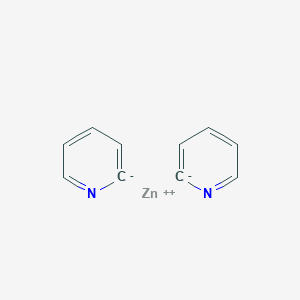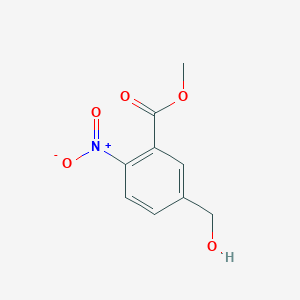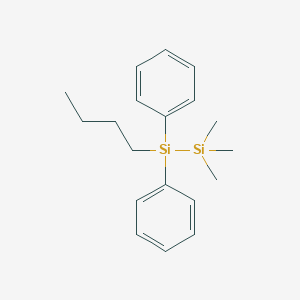
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane is a chemical compound with the molecular formula C19H28Si2 and a molecular weight of 312.6 g/mol . This compound belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. The structure of this compound includes a butyl group, three methyl groups, and two phenyl groups attached to a disilane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the reaction of butyl lithium with 2,2,2-trimethyl-1,1-diphenyldisilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane involves its interaction with molecular targets through its silicon atoms and organic groups. The compound can form stable bonds with various substrates, facilitating its use in different chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-1,2,2-triphenyldisilane: Similar structure but with different substituents.
1-Butyl-1,1,2,2,2-pentaphenyldisilane: Contains additional phenyl groups compared to 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane.
Uniqueness
This compound is unique due to its specific combination of butyl, methyl, and phenyl groups attached to the disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
165751-74-6 |
|---|---|
Fórmula molecular |
C19H28Si2 |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
butyl-diphenyl-trimethylsilylsilane |
InChI |
InChI=1S/C19H28Si2/c1-5-6-17-21(20(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
Clave InChI |
RBWCJCOPKQWPHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
